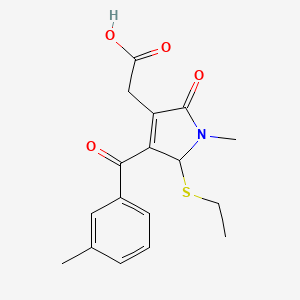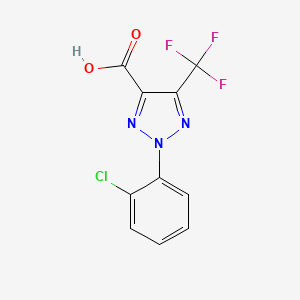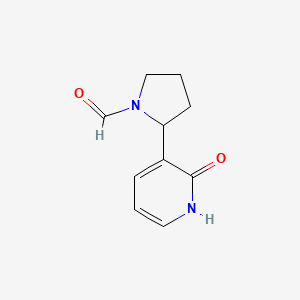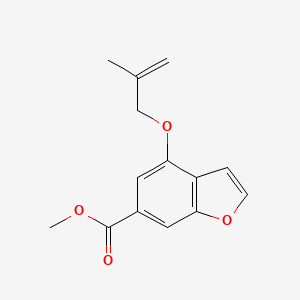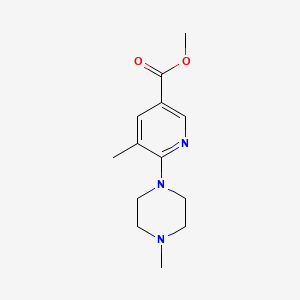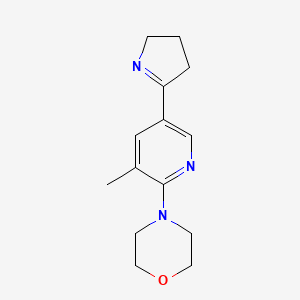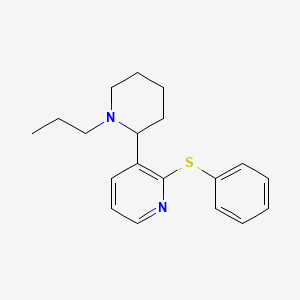
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenylthio group and a propylpiperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylthio compound under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the phenylthio group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the phenylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated pyridine derivatives.
Substitution: Variously substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylthio)pyridine: Lacks the piperidinyl group, making it less complex.
3-(1-Propylpiperidin-2-yl)pyridine: Lacks the phenylthio group, affecting its reactivity and interactions.
2-(Phenylthio)-3-(1-methylpiperidin-2-yl)pyridine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
2-(Phenylthio)-3-(1-propylpiperidin-2-yl)pyridine is unique due to the combination of the phenylthio and propylpiperidinyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H24N2S |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
2-phenylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C19H24N2S/c1-2-14-21-15-7-6-12-18(21)17-11-8-13-20-19(17)22-16-9-4-3-5-10-16/h3-5,8-11,13,18H,2,6-7,12,14-15H2,1H3 |
InChI-Schlüssel |
WBSLUBLAMZARFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)

